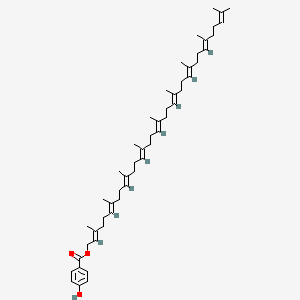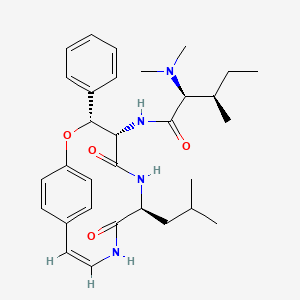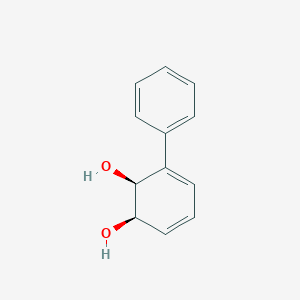
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol is a cis-3-phenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol.
Applications De Recherche Scientifique
Synthesis of Vindoline Precursors
The compound (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, which is structurally related to (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol, has been synthesized into compounds that form the framework of the alkaloid vindoline. Vindoline is a precursor to anticancer agents like vinblastine and vincristine. This synthesis demonstrates the potential of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol derivatives in developing significant pharmaceutical compounds (White & Banwell, 2016).
Osmylation Studies
Research on the osmylation of chiral cis-cyclohexadienediols, which include derivatives of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol, has been conducted. These studies are crucial in understanding the regio- and stereoselectivity of reactions involving these compounds, which can have significant implications in synthetic chemistry and the development of new molecules (Brovetto et al., 1999).
Development of Organoiron Complexes
The compound (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol has been used in creating enantiopure organoiron complexes. The selectivity and absolute configuration of these complexes are essential in synthetic organic chemistry, especially in the synthesis of biologically active compounds and catalysts (Stephenson, Anson, & Swinson, 2011).
Exploration of Diels-Alder Dimers
The compound has been used in the study of Diels-Alder reactions, leading to the formation of various types of compounds. Such reactions are fundamental in the synthesis of complex organic molecules and have a wide range of applications in pharmaceuticals and materials science (Hudlický & Boros, 1993).
Enantiocontrolled Synthesis
The asymmetric dihydroxylation of derivatives of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol has been explored, providing a route to produce optically active diols. This process is significant for the enantiocontrolled synthesis of compounds, which is crucial in the development of drugs with specific chirality (Takano, Yoshimitsu, & Ogasawara, 1994).
Propriétés
Numéro CAS |
40301-77-7 |
|---|---|
Nom du produit |
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol |
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,11-14H/t11-,12+/m1/s1 |
Clé InChI |
UMAHGMFKBJHGME-NEPJUHHUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C[C@H]([C@H]2O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



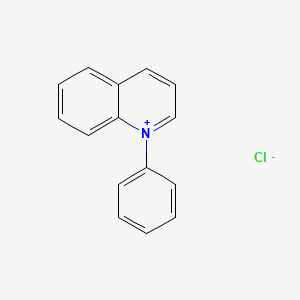
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
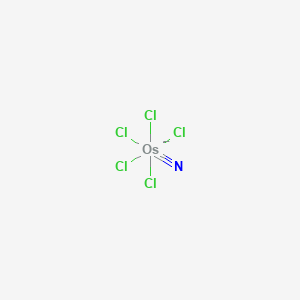
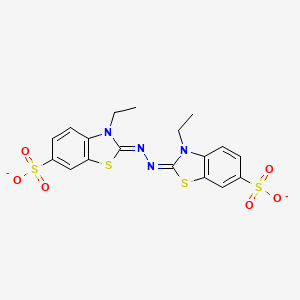
![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)
![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)
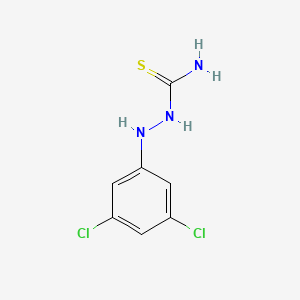
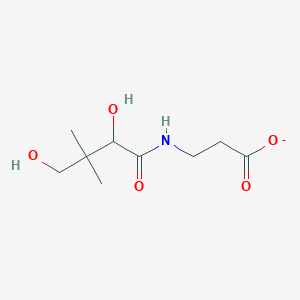
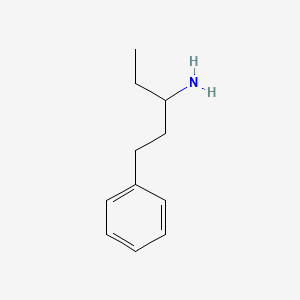
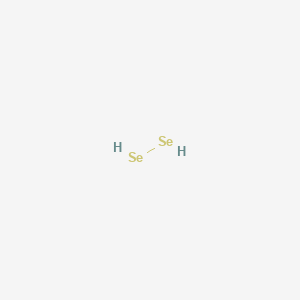
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
